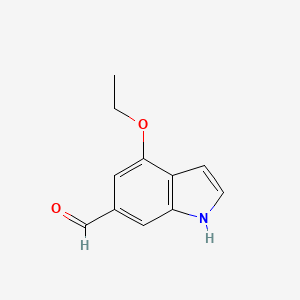

4-Ethoxy-1H-indole-6-carbaldehyde

Description

Properties

IUPAC Name |

4-ethoxy-1H-indole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11-6-8(7-13)5-10-9(11)3-4-12-10/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKALDISMORKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC2=C1C=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627989 | |

| Record name | 4-Ethoxy-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372099-88-2 | |

| Record name | 4-Ethoxy-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Methodologies for the Chemical Synthesis and Derivatization of 4 Ethoxy 1h Indole 6 Carbaldehyde

De Novo Synthetic Routes to the 4-Ethoxy-1H-indole-6-carbaldehyde Core

The construction of the 4-ethoxy-1H-indole-6-carbaldehyde framework requires precise control over substituent placement on the indole (B1671886) ring. This is typically achieved through a multi-step process involving the formation of the indole nucleus from appropriately pre-functionalized precursors.

The formation of the indole ring system, or annulation, is the cornerstone of the synthesis. While classical methods like the Fischer and Reissert indole syntheses exist, modern transition-metal-catalyzed cross-coupling and C-H activation strategies provide superior efficiency, functional group tolerance, and regiochemical control for constructing highly substituted indoles. pkusz.edu.cn These methods often involve the cyclization of an aniline (B41778) derivative with an alkyne. pkusz.edu.cnorganic-chemistry.org

A general and direct approach involves the C–H annulation of anilines with alkynes, bypassing the need for pre-activated substrates like haloanilines. pkusz.edu.cn For a target like 4-Ethoxy-1H-indole-6-carbaldehyde, a plausible strategy would begin with a 3-ethoxyaniline (B147397) precursor. The annulation partner would be a suitable alkyne that allows for the eventual installation or carries a precursor to the C6-carbaldehyde group. Rhodium and palladium catalysts are frequently employed for such transformations, often utilizing directing groups to ensure high regioselectivity. pkusz.edu.cnbeilstein-journals.org

pkusz.edu.cn| Annulation Strategy | Catalyst/Reagents | Description | Reference |

|---|---|---|---|

| Larock Indole Synthesis | Pd(OAc)₂, PPh₃, Base (e.g., Na₂CO₃) | Palladium-catalyzed annulation of a 2-haloaniline with a disubstituted alkyne. A powerful method for creating polysubstituted indoles. | |

| Triazene-Directed C-H Annulation | [RhCp*Cl₂]₂, AgSbF₆ | Uses a cleavable triazene (B1217601) directing group on an aniline to react with an alkyne, achieving high regioselectivity before the directing group is removed. |

Direct regioselective ethoxylation of a pre-formed indole at the C4 position is synthetically challenging due to the higher intrinsic nucleophilicity of the C3 position and the pyrrolic nitrogen. Therefore, the ethoxy group is almost invariably introduced via a precursor prior to indole ring formation.

The most common and reliable method is to begin the synthetic sequence with a precursor that already contains the ethoxy group at the correct position. For instance, a starting material such as 3-ethoxyaniline or 3-ethoxy-5-nitrophenol would be an ideal entry point. The ethoxy group can be installed on a phenolic precursor via a standard Williamson ether synthesis , reacting the corresponding phenol (B47542) with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. This strategy ensures that the ethoxy moiety is unambiguously positioned, avoiding issues of regioselectivity during the subsequent indole annulation step.

Introducing a formyl (carbaldehyde) group at the C6 position of the indole ring requires overcoming the strong directing effect towards C3. Several strategies can be employed:

Formylation of a Pre-functionalized Benzene (B151609) Ring: The aldehyde or a precursor group (e.g., a nitrile or a protected hydroxymethyl group) can be present on the aniline starting material before the indole annulation. For example, a molecule like 4-amino-3-ethoxybenzaldehyde could, in principle, undergo cyclization to form the desired indole, although protecting the aldehyde during the annulation might be necessary.

Directed ortho-Metalation: If the indole nitrogen is protected (e.g., with a pivaloyl or triisopropylsilyl group), directed ortho-metalation can be used. A directing group at the C7 position could facilitate lithiation at C6, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Electrophilic Aromatic Substitution on a C3-Blocked Indole: If the C3 position is substituted with a blocking group (which can be removed later), electrophilic formylation reactions like the Vilsmeier-Haack reaction (using POCl₃/DMF) can be directed to the benzene ring portion of the indole. The C4-ethoxy group, being an ortho-, para-director, would favor substitution at the C5 and C7 positions. However, steric and electronic factors can be manipulated to achieve C6 formylation, though this is often less direct. A more reliable approach is the formylation of an indole derivative that is already substituted at other positions, guiding the reaction to the C6 position. For instance, the synthesis of various 6-substituted indole-3-carbaldehydes has been documented, indicating the feasibility of functionalization at this position. google.com

Post-Synthetic Derivatization Strategies for 4-Ethoxy-1H-indole-6-carbaldehyde

Once synthesized, 4-Ethoxy-1H-indole-6-carbaldehyde serves as a versatile platform for further molecular elaboration. The aldehyde and ethoxy groups offer distinct handles for chemical modification.

The C6-carbaldehyde is a highly versatile functional group that can undergo a wide range of chemical transformations. These reactions allow for the extension of the molecular framework and the introduction of new functionalities.

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-ethoxy-1H-indole-6-carboxylic acid . This transformation is a key step in the synthesis of many biologically active molecules. Mild oxidizing agents such as silver(I) oxide (Tollens' reagent) or sodium periodate (B1199274) are often used to avoid oxidation of the electron-rich indole ring. researchgate.net

Reduction: Selective reduction of the aldehyde yields the primary alcohol, (4-ethoxy-1H-indol-6-yl)methanol . This is typically achieved using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) to prevent reduction of the indole nucleus.

Condensation Reactions: The aldehyde is an excellent electrophile for carbon-carbon bond-forming reactions.

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) in the presence of a weak base provides access to α,β-unsaturated systems, which are valuable Michael acceptors. rsc.org

Reductive Amination: Reaction with a primary or secondary amine followed by reduction of the intermediate imine/enamine (e.g., with NaBH₃CN) is a standard method for synthesizing C6-aminomethyl indole derivatives.

researchgate.net| Transformation | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Ag₂O, KMnO₄, NaClO₂ | Carboxylic Acid | |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd-C | Primary Alcohol |

The C4-ethoxy group, being an aryl ether, is generally stable but can be chemically modified under specific conditions.

Ether Cleavage: The most significant reaction of the ethoxy group is its cleavage to the corresponding phenol, yielding 4-hydroxy-1H-indole-6-carbaldehyde . This transformation is typically accomplished by treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comunizin.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2-type mechanism. longdom.orglibretexts.org The resulting phenol is a valuable intermediate, as the hydroxyl group can be used for further functionalization, such as re-alkylation, acylation, or as a directing group in electrophilic substitutions.

Transetherification: While less common for aryl ethers compared to alkyl ethers, transetherification (the exchange of the ethyl group for another alkyl group) could potentially be achieved under specific catalytic conditions, though this is not a standard transformation.

N1-Alkylation and N1-Acylation Reactions of the Indole Nitrogen

The functionalization of the N1 position of the indole ring is a common strategy to introduce molecular diversity and to modulate the electronic properties of the heterocyclic system. While specific examples for 4-ethoxy-1H-indole-6-carbaldehyde are not documented in the searched literature, general methods for N-alkylation and N-acylation of indoles are well-established.

One common approach for N-alkylation involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with an alkyl halide. A two-step, one-pot procedure has been described for the N-alkylation of indolines, which are subsequently oxidized to the corresponding N-alkylated indoles. nih.gov This method utilizes an iron complex as a catalyst for the N-alkylation of the indoline (B122111) with an alcohol, followed by oxidation with an iron/TEMPO catalytic system. nih.gov This strategy circumvents the often lower nucleophilicity of the indole nitrogen. nih.gov

For N-acylation , standard conditions typically involve the reaction of the indole with an acyl chloride or anhydride (B1165640) in the presence of a base. The use of a directing group, such as a pivaloyl group, at the N1 position is also a key strategy in many regioselective C-H functionalization reactions. nih.govresearchgate.net This indicates that N-acylation is a feasible and often necessary step for further derivatization of the indole core.

Table 1: General Methodologies for N1-Functionalization of Indoles

| Transformation | Reagents and Conditions | Potential Applicability |

| N-Alkylation | 1. Indoline, Alcohol, Tricarbonyl(cyclopentadienone) iron complex (catalyst), TFE2. FeBr₃ (catalyst), TEMPO, TBHP, Room Temperature | Provides a route to N-alkylated indoles from the corresponding indoline, potentially applicable to the reduced form of 4-ethoxy-1H-indole-6-carbaldehyde. nih.gov |

| N-Acylation | Acyl Halide or Anhydride, Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | Standard and widely used method for introducing acyl groups to the indole nitrogen. |

Regioselective Functionalization of the Indole Aromatic System (e.g., C2, C3, C7)

The regioselective functionalization of the indole aromatic system is a significant challenge due to the multiple reactive sites. The presence of the ethoxy group at C4 and the carbaldehyde at C6 in the target molecule would further influence the reactivity of the indole core.

C2-Functionalization: The C2 position of indole can be targeted using specific directing groups on the indole nitrogen. For instance, the N,N-dimethylcarbamoyl group has been employed to direct the ruthenium-catalyzed oxidative coupling of indoles with alkenes specifically at the C2-position. acs.org Ligand-enabled switching of regioselectivity in the oxidative Heck reaction has also been demonstrated to favor C2-alkenylation over the more electronically favored C3-position. nih.gov

C3-Functionalization: The C3 position is often the most nucleophilic and reactive site in the indole ring. A variety of methods exist for its functionalization. A transition metal-free approach using Cs₂CO₃/Oxone® has been developed for the C3-alkylation of C4–C7 functionalized indoles with α-heteroaryl-substituted methyl alcohols. rsc.org Additionally, ruthenium-catalyzed C3-selective alkenylation has been achieved using an ester directing group at the C4 position. nih.gov

C7-Functionalization: The C7 position is generally the most difficult to functionalize directly. Achieving selectivity at this position almost always requires the use of a directing group on the indole nitrogen. An N-pivaloyl group has been shown to be effective in directing the rhodium-catalyzed C-H functionalization at the C7 position with a range of coupling partners, including acrylates and styrenes. nih.govresearchgate.net The bulkiness of the directing group is often crucial for achieving high C7-selectivity. researchgate.net Other directing groups, such as N-P(O)tBu₂, have also been successfully used for C7-arylation. nih.gov

Table 2: General Methodologies for Regioselective Functionalization of Indoles

| Position | Method | Reagents and Conditions | Key Features |

| C2 | Directed Oxidative Coupling | N,N-dimethylcarbamoyl directing group, Ru-catalyst, Alkene | Excellent regio- and stereoselectivity for C2-alkenylation. acs.org |

| C3 | Metal-Free Alkylation | Cs₂CO₃, Oxone®, α-heteroaryl-substituted methyl alcohol | Applicable to C4-C7 functionalized indoles. rsc.org |

| C7 | Directed C-H Functionalization | N-pivaloyl directing group, Rh-catalyst, Alkene/Alkyne | High regioselectivity for C7-alkenylation and alkylation. nih.govresearchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Ethoxy 1h Indole 6 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-Ethoxy-1H-indole-6-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques would provide a complete picture of its molecular framework.

¹H NMR is expected to reveal characteristic signals for the indole (B1671886) ring protons, the ethoxy group, and the aldehyde proton. youtube.com The indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. nih.gov The aromatic protons on the indole core will exhibit complex splitting patterns due to spin-spin coupling. Specifically, the protons at positions 2, 3, 5, and 7 will show distinct chemical shifts and coupling constants, allowing for their definitive assignment. The aldehyde proton will resonate as a singlet in the highly deshielded region of the spectrum, typically between 9 and 10 ppm. rsc.org The ethoxy group will be characterized by a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their chemical shifts influenced by the oxygen atom.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group will be the most downfield signal, generally appearing in the range of 180-200 ppm. The carbons of the indole ring will resonate in the aromatic region (100-140 ppm), with their specific chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing aldehyde group. The methylene and methyl carbons of the ethoxy group will appear in the upfield region of the spectrum.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, multidimensional NMR experiments are crucial. acs.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring of the indole nucleus, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 4-Ethoxy-1H-indole-6-carbaldehyde based on the analysis of similar indole derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH (Position 1) | >10 (broad singlet) | - |

| H2 | ~7.2-7.4 (triplet or dd) | ~125 |

| H3 | ~6.5-6.7 (triplet or dd) | ~103 |

| H5 | ~7.6-7.8 (doublet) | ~120 |

| H7 | ~7.9-8.1 (singlet or d) | ~115 |

| Aldehyde CHO | ~9.9-10.1 (singlet) | ~192 |

| Ethoxy CH₂ | ~4.0-4.2 (quartet) | ~64 |

| Ethoxy CH₃ | ~1.3-1.5 (triplet) | ~15 |

| C4 | - | ~155 |

| C6 | - | ~130 |

| C3a | - | ~128 |

| C7a | - | ~138 |

Solid-State NMR Applications for Polymorphic Forms or Material Studies

While solution-state NMR provides detailed information about the molecule in solution, solid-state NMR (ssNMR) can offer valuable insights into the structure and dynamics of 4-Ethoxy-1H-indole-6-carbaldehyde in the solid state. This is particularly relevant for studying polymorphism, where the compound may exist in different crystalline forms with distinct physical properties. ssNMR can differentiate between polymorphs by detecting subtle differences in chemical shifts and relaxation times that arise from variations in molecular packing and intermolecular interactions in the crystal lattice. Furthermore, for material studies where this compound might be incorporated into a polymer or other matrix, ssNMR can probe the interactions between the indole derivative and the host material.

Advanced Mass Spectrometry for Fragmentation Pathways and Mechanistic Studies

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isotopic Pattern Analysis

Tandem mass spectrometry (MS/MS) would be instrumental in confirming the structure of 4-Ethoxy-1H-indole-6-carbaldehyde. nih.gov In an MS/MS experiment, the molecular ion ([M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID), generating a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 4-Ethoxy-1H-indole-6-carbaldehyde, key fragmentations would likely involve the loss of the ethoxy group, the aldehyde group, and cleavages within the indole ring. researchgate.net Analysis of these fragmentation pathways allows for a detailed structural confirmation. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. mdpi.com For 4-Ethoxy-1H-indole-6-carbaldehyde (C₁₁H₁₁NO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in the unambiguous identification of the compound. The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

The following table summarizes the expected mass spectrometric data for 4-Ethoxy-1H-indole-6-carbaldehyde.

| Analysis | Expected Result |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| HRMS (ESI+) | [M+H]⁺ = 190.0811 (calculated) |

| Key MS/MS Fragments | Loss of CHO (-29 Da), Loss of C₂H₅O (-45 Da), Characteristic indole ring fragments nist.govnih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com These techniques are excellent for identifying functional groups and studying intermolecular interactions. researchgate.net

For 4-Ethoxy-1H-indole-6-carbaldehyde, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), the C-H stretches of the aromatic and aliphatic portions, the C=O stretch of the aldehyde (a strong band around 1670-1690 cm⁻¹), and the C-O stretch of the ethoxy group (around 1200-1250 cm⁻¹). nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. acs.org The breathing modes of the indole ring are often strong in the Raman spectrum. researchgate.net The C=C stretching vibrations of the aromatic ring would also be prominent. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes and the molecular symmetry can be obtained.

The following table lists the expected key vibrational frequencies for 4-Ethoxy-1H-indole-6-carbaldehyde.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Indole) | 3300 - 3400 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=O Stretch (Aldehyde) | 1670 - 1690 (strong) | Moderate |

| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |

| C-O Stretch (Ethoxy) | 1200 - 1250 | Moderate |

Computational and Theoretical Chemical Investigations of 4 Ethoxy 1h Indole 6 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating electronic structure, molecular orbital energies, and other key parameters.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator: a smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

For a molecule like 4-Ethoxy-1H-indole-6-carbaldehyde, a HOMO-LUMO analysis would provide insights into its potential as an electron donor or acceptor in chemical reactions. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. However, no published studies have reported the calculated HOMO-LUMO gap for this specific compound.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrostatic interactions and chemical reactions.

For 4-Ethoxy-1H-indole-6-carbaldehyde, an EPS map would likely show negative potential (electron-rich regions) around the oxygen atoms of the ethoxy and aldehyde groups, as well as the nitrogen atom of the indole (B1671886) ring. Positive potential (electron-poor regions) would be expected around the hydrogen atoms. This information would be critical for understanding its intermolecular interactions, such as hydrogen bonding. At present, no such map has been published for this compound.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. Methods like molecular mechanics and molecular dynamics simulations are used to explore the different possible conformations and their relative energies, thereby constructing an energy landscape.

Prediction of Spectroscopic Parameters through Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra.

For 4-Ethoxy-1H-indole-6-carbaldehyde, calculated ¹H and ¹³C NMR chemical shifts would help in assigning the peaks in an experimental spectrum. Similarly, calculated vibrational frequencies would correspond to the stretching and bending modes of the various functional groups, aiding in the analysis of its IR spectrum. No such computational spectroscopic data has been reported for this compound.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

For reactions involving 4-Ethoxy-1H-indole-6-carbaldehyde, such as nucleophilic addition to the aldehyde group or electrophilic substitution on the indole ring, computational analysis could elucidate the step-by-step mechanism and identify the key transition states. This information is vital for optimizing reaction conditions and designing new synthetic routes. To date, no computational studies on the reaction mechanisms of this specific compound have been published.

QSAR/QSPR Studies (Quantitative Structure-Activity/Property Relationships) focusing on chemical activity or material properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are widely used in drug discovery and materials science.

If 4-Ethoxy-1H-indole-6-carbaldehyde were part of a series of related compounds with known activities or properties, a QSAR/QSPR study could be developed. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a predictive model. Such a model could then be used to design new molecules with enhanced activity or desired properties. There are no QSAR or QSPR studies in the current literature that include 4-Ethoxy-1H-indole-6-carbaldehyde.

Reactivity Profiles and Mechanistic Pathways of 4 Ethoxy 1h Indole 6 Carbaldehyde

Reactions Involving the Aldehyde Moiety: Chemoselectivity and Stereocontrol

The aldehyde group is a primary site for a variety of chemical transformations.

The aldehyde at the C6 position is susceptible to attack by nucleophiles. Reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations are anticipated to proceed, providing a route to extend the carbon chain at this position. For instance, condensation reactions with active methylene (B1212753) compounds can yield various substituted alkenes.

Wittig Reaction: Reaction with a phosphorus ylide would lead to the formation of an alkene, replacing the C=O bond with a C=C bond.

Aldol Condensation: In the presence of a base, it can react with enolizable ketones or aldehydes to form β-hydroxy carbonyl compounds, which may subsequently dehydrate.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4) would convert the aldehyde to the corresponding 4-ethoxy-1H-indole-6-carboxylic acid. Milder, more selective reagents like Tollens' reagent or Fehling's solution could also be employed.

Reduction: The aldehyde can be reduced to 4-ethoxy-1H-indole-6-methanol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Table 1: Expected Reactions of the Aldehyde Moiety

| Reaction Type | Reagents | Expected Product |

| Oxidation | KMnO4, Jones Reagent | 4-Ethoxy-1H-indole-6-carboxylic acid |

| Reduction | NaBH4, LiAlH4 | 4-Ethoxy-1H-indole-6-methanol |

| Wittig Reaction | Ph3P=CHR | 4-Ethoxy-6-(alkenyl)-1H-indole |

| Aldol Condensation | Ketone/Aldehyde, Base | β-Hydroxy carbonyl adduct |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole (B1671886) Ring Systemwikipedia.orgresearchgate.net

The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. wikipedia.org The positions most susceptible to attack are generally C3, followed by C2, C5, and C7. The presence of the ethoxy group at C4 and the aldehyde at C6 will influence the regioselectivity of these reactions.

The ethoxy group is an activating, ortho-, para-director, while the aldehyde is a deactivating, meta-director. Therefore, electrophilic attack is likely favored at the C5 and C7 positions, which are ortho and para to the activating ethoxy group and meta to the deactivating aldehyde group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the indole ring itself is generally difficult unless activated by strong electron-withdrawing groups. youtube.comnih.govnih.govscranton.edursc.org Given the electron-donating nature of the ethoxy group, SNAr is not a highly probable pathway for this compound under standard conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of 4-Ethoxy Group | Influence of 6-Carbaldehyde Group | Overall Predicted Reactivity |

| C2 | Weakly Activated | Deactivated | Low |

| C3 | Activated | Deactivated | Moderate |

| C5 | Activated (ortho) | Deactivated (ortho) | High |

| C7 | Activated (para) | Deactivated (meta) | High |

Cycloaddition Reactions and Pericyclic Processes Involving the Indole Core

The indole nucleus can participate in cycloaddition reactions, although this is less common than substitution reactions. The pyrrole (B145914) ring portion can act as a diene in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups. However, the aromaticity of the indole system often makes such reactions energetically unfavorable. Photochemical [2+2] cycloadditions are another possibility, leading to the formation of cyclobutane (B1203170) rings. youtube.com

Photochemical Transformations of the 4-Ethoxy-1H-indole-6-carbaldehyde Scaffold

Under photochemical conditions, various transformations can be envisioned. The aldehyde group could undergo Norrish Type I or Type II reactions. Furthermore, the indole ring can participate in photochemical cycloadditions as mentioned above. The specific outcomes would be highly dependent on the reaction conditions, including the wavelength of light and the presence of photosensitizers.

Metal-Catalyzed Cross-Coupling Reactions and Functionalization Strategieswiley.comwiley.com

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic rings. wiley.comwiley.com If a halide were introduced onto the indole ring (e.g., at C5 or C7 via halogenation), it could serve as a handle for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide variety of substituents, including aryl, vinyl, alkynyl, and amino groups, further diversifying the molecular scaffold. Additionally, direct C-H activation/functionalization, catalyzed by transition metals like palladium, could potentially be employed to introduce new functional groups at various positions on the indole ring. rug.nl

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions (with prior halogenation)

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |

| Suzuki Coupling | Boronic acid/ester | Pd(PPh3)4 | C-C |

| Heck Coupling | Alkene | Pd(OAc)2 | C-C |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst with phosphine (B1218219) ligand | C-N |

Advanced Applications and Role in Contemporary Chemical Technologies Strictly Non Clinical

Precursor in the Development of Advanced Organic Materials

The electron-rich nature of the indole (B1671886) ring makes its derivatives excellent candidates for use in organic electronic materials. sjp.ac.lk The specific functional groups on 4-Ethoxy-1H-indole-6-carbaldehyde allow for its incorporation into larger conjugated systems, which are fundamental to the performance of these devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (as a building block)

While direct studies on 4-Ethoxy-1H-indole-6-carbaldehyde in OLEDs and OPVs are not extensively documented, the indole core is a well-established component in materials for these technologies. Indole derivatives are often used to construct hole-transporting materials and emissive layers in OLEDs due to their high charge carrier mobility and fluorescence properties.

The 4-ethoxy group, being an electron-donating group, can enhance the hole-transporting capabilities of the indole system. The 6-carbaldehyde group serves as a crucial synthetic anchor point. It can be readily transformed through reactions like Wittig, Knoevenagel, or reductive amination to link the indole unit to other aromatic or electron-accepting moieties. This modular approach is essential for creating the complex donor-acceptor architectures characteristic of advanced OLED emitters and OPV active layer materials. For instance, condensation of the aldehyde with an electron-accepting unit could generate a molecule with strong intramolecular charge transfer (ICT), a property often sought for tuning emission colors in OLEDs.

Fluorescent Probes and Chemosensors (excluding biomedical imaging)

The inherent fluorescence of the indole scaffold can be modulated by the presence of analytes, making indole derivatives excellent platforms for chemosensors. sjp.ac.lkresearchgate.net The development of fluorescent probes for detecting metal ions and anions is a significant area of research in environmental monitoring and analytical chemistry. nih.govnih.gov

4-Ethoxy-1H-indole-6-carbaldehyde can serve as a precursor for such sensors. The aldehyde group is a versatile functional group for creating a specific binding site for an analyte. For example, it can be reacted with hydrazines or amines to form hydrazones or Schiff bases. spectroscopyonline.com These new structures can be designed to selectively bind with specific metal ions (e.g., Cu²⁺, Zn²⁺) or anions (e.g., F⁻, CN⁻). sjp.ac.lkspectroscopyonline.commdpi.comrsc.org Upon binding, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence or a visible color change. The ethoxy group at the 4-position can help tune the photophysical properties of the sensor, such as its quantum yield and emission wavelength.

| Sensor Design Principle | Target Analyte Example | Role of Aldehyde Group | Potential Role of Ethoxy Group |

| Schiff Base Formation | Metal Ions (e.g., Zn²⁺) mdpi.com | Forms an imine linkage as part of the ion-binding cavity (chelator). | Modulates the electron density and fluorescence of the indole core. |

| Hydrazone Synthesis | Anions (e.g., F⁻) spectroscopyonline.com | Creates a hydrogen-bond-donating site for anion recognition. | Enhances the electron-donating nature of the scaffold, influencing the signaling mechanism. |

| Intramolecular Charge Transfer (ICT) | Various Ions | Acts as an electron-withdrawing group or a linker to one, creating a push-pull system. | Functions as the electron-donating "push" component of the system. |

Role as a Ligand or Precursor in Catalysis (e.g., organocatalysis, transition metal catalysis)

Functionalized indoles are pivotal in the field of catalysis, both as catalysts themselves and as ligands that modify the behavior of metal centers.

In organocatalysis , indole aldehydes can participate directly in reactions. For example, the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes is a known organocatalytic transformation. caltech.eduresearchgate.net Furthermore, the coupling of indoles with aldehydes can be used to form complex structures with high stereoselectivity. nih.govresearchgate.netrsc.org The aldehyde group in 4-Ethoxy-1H-indole-6-carbaldehyde allows it to act as an electrophile in such reactions.

In transition metal catalysis , the molecule can serve as a precursor to more complex ligands. Transition metal-catalyzed reactions are powerful tools for the synthesis of complex molecules, including indole alkaloids. arabjchem.orgrsc.org The aldehyde can be converted into an imine or an amine through condensation and reduction, which, in conjunction with the indole nitrogen, can form a bidentate ligand capable of coordinating with transition metals like palladium, rhodium, or copper. acs.org Such complexes are instrumental in C-H activation, cross-coupling, and annulation reactions, enabling the construction of intricate molecular architectures. The electronic properties conferred by the ethoxy group can influence the catalytic activity of the resulting metal complex.

| Catalysis Type | Potential Role of 4-Ethoxy-1H-indole-6-carbaldehyde | Key Functional Group | Relevant Research Area |

| Organocatalysis | As an electrophilic substrate in coupling reactions. nih.govrsc.org | Aldehyde | Asymmetric Friedel-Crafts Reactions researchgate.net |

| Transition Metal Catalysis | Precursor to bidentate ligands for cross-coupling reactions. | Aldehyde, Indole Nitrogen | C-H Functionalization rsc.org, Synthesis of Heterocycles acs.org |

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The indole ring is an excellent participant in these interactions, particularly through π-π stacking and cation-π interactions.

Building Block in the Synthesis of Complex Natural Product Analogs (emphasize chemical synthesis, not biological activity)

The total synthesis of natural products and their analogs is a cornerstone of organic chemistry, often leading to the development of new synthetic methods. mdpi.com Indole alkaloids, a massive class of natural products, are frequent targets of synthesis. researchgate.netmdpi.com

4-Ethoxy-1H-indole-6-carbaldehyde is a valuable starting material for the synthesis of analogs of natural products. Many synthetic strategies for complex indole alkaloids rely on the late-stage functionalization of the indole core, which can be inefficient. Using a pre-functionalized building block like 4-Ethoxy-1H-indole-6-carbaldehyde provides a strategic advantage. The ethoxy group at C4 and the aldehyde at C6 allow chemists to access substitution patterns that are not present in readily available starting materials like tryptophan. The aldehyde can be used as a linchpin for building complex ring systems, for instance, through Pictet-Spengler reactions or as a director in metal-catalyzed cyclizations. acs.orgmdpi.com This enables the efficient construction of novel molecular scaffolds that are analogs of known natural products, facilitating further exploration of chemical space.

Green Chemistry Approaches and Sustainable Synthetic Methodologies for 4 Ethoxy 1h Indole 6 Carbaldehyde

Solvent-Free and Environmentally Benign Reaction Conditions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. Research into solvent-free, or "neat," reaction conditions for indole (B1671886) synthesis has demonstrated the potential for significant environmental benefits.

Detailed Research Findings:

While specific literature on the solvent-free synthesis of 4-Ethoxy-1H-indole-6-carbaldehyde is not available, general methodologies for indole reactions provide a strong precedent. For instance, the addition of indole to various aldehydes has been successfully achieved under neat conditions at elevated temperatures (100 °C). nih.gov In some cases, the use of a solid base like calcium oxide (CaO) was essential, particularly for reactions involving paraformaldehyde, to facilitate the reaction and yield novel diindolyl methane (B114726) derivatives. nih.gov

These findings suggest that a key step in a potential synthesis of 4-Ethoxy-1H-indole-6-carbaldehyde, such as a formylation or a related condensation, could be adapted to solvent-free conditions. The use of greener solvents is another viable strategy. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, offer a more sustainable alternative to traditional chlorinated or polar aprotic solvents and have been successfully implemented in flow chemistry processes for organometallic reactions. beilstein-journals.org

| Reaction Type | Conditions | Catalyst/Reagent | Relevance to Green Chemistry |

| Indole addition to aldehydes | Neat, 100 °C | None or CaO | Eliminates solvent waste, simple procedure. nih.gov |

| C-tert-butoxycarbonylation | Flow chemistry | Hexyllithium in 2-MeTHF | Use of a bio-derived, greener solvent. beilstein-journals.org |

Adopting such approaches for the synthesis of 4-Ethoxy-1H-indole-6-carbaldehyde would involve exploring the feasibility of conducting key bond-forming reactions, particularly the introduction of the C6-carbaldehyde group, without a traditional solvent medium or by substituting it with an environmentally benign option.

Catalytic Systems for Enhanced Atom Economy and Reduced Waste Generation

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, selectivity, and atom economy while reducing energy consumption and waste. For indole synthesis, metal-catalyzed reactions are particularly powerful. beilstein-journals.orgbeilstein-journals.org

Detailed Research Findings:

Modern synthetic strategies for functionalizing indoles often rely on transition-metal-catalyzed C-H activation, which avoids the need for pre-functionalized starting materials, thereby improving atom economy. nih.gov Palladium and copper catalysts, for example, have been instrumental in the site-selective arylation of the indole's benzene (B151609) core at the C6 and C7 positions. nih.gov This principle is directly applicable to the synthesis of 4-Ethoxy-1H-indole-6-carbaldehyde, where a C-H formylation at the C6 position would be an ideal, atom-economical step.

Carbonylative reactions, which incorporate carbon monoxide (CO) or a surrogate, are another efficient method for synthesizing indole derivatives. beilstein-journals.orgbeilstein-journals.org Palladium-catalyzed carbonylative cyclization and functionalization reactions can produce a variety of indole-based structures. For instance, PdI2/KI systems have been used for the oxidative heterocyclization/alkoxycarbonylation of 2-alkynylanilines to create N-substituted indole-3-carboxylic esters under CO and air pressure. beilstein-journals.org Such catalytic systems minimize the use of stoichiometric reagents, which are a major source of chemical waste.

| Catalytic System | Reaction Type | Key Advantages |

| Palladium (Pd) / Copper (Cu) | Site-selective C-H Arylation/Functionalization | High atom economy, avoids pre-functionalization. nih.gov |

| PdI2 / KI | Oxidative Carbonylative Cyclization | Utilizes CO as a C1 building block, high efficiency. beilstein-journals.orgbeilstein-journals.org |

| Pd(OAc)2 / AlCl3 | Gas-Free Carbonylation/Cyclization | Avoids handling gaseous CO, enhances safety. beilstein-journals.orgbeilstein-journals.org |

| Boron Lewis Acids | Carboacyloxylation | Metal-free catalysis, high stereoselectivity. rsc.org |

The application of these catalytic principles to the synthesis of 4-Ethoxy-1H-indole-6-carbaldehyde could involve a directed C-H formylation at the C6 position using a palladium catalyst or the construction of the indole core itself through a carbonylative cyclization process designed to maximize atom economy. beilstein-journals.orgnih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, aligning closely with green chemistry principles. beilstein-journals.orgnih.gov These benefits include superior heat and mass transfer, enhanced safety when handling hazardous reagents, and improved scalability. nih.govalmacgroup.com

Detailed Research Findings:

The synthesis of complex heterocyclic compounds, including intermediates for active pharmaceutical ingredients (APIs) like remdesivir, has been successfully demonstrated using continuous flow processes. nih.govalmacgroup.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity while minimizing reaction volumes and potential hazards. nih.gov For example, highly exothermic or potentially explosive reactions involving diazonium salts or azides can be managed safely on a large scale in microreactors. nih.gov

A techno-economic analysis of continuous manufacturing for metal-organic frameworks (MOFs) showed that flow processes can decrease solvent use by over 80% and increase productivity by orders of magnitude compared to batch methods. csic.es This highlights the potential for significant cost and energy savings. csic.es

Comparison of Batch vs. Flow Synthesis

| Feature | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Heat Transfer | Poor; potential for thermal runaways | Excellent; high surface-to-volume ratio allows for precise temperature control. almacgroup.com |

| Mass Transfer | Often limited, especially in multiphasic reactions | Highly efficient mixing. almacgroup.com |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes and superior control. beilstein-journals.orgnih.gov |

| Scalability | Complex and non-linear | Straightforward; achieved by running the system for longer or "numbering up" reactors. nih.govalmacgroup.com |

| Waste & Efficiency | Can generate significant solvent and reagent waste | Reduced waste, higher yields, and increased productivity. csic.es |

Implementing a continuous flow process for the synthesis of 4-Ethoxy-1H-indole-6-carbaldehyde would be particularly advantageous for any steps involving hazardous reagents, high temperatures, or significant exotherms. This approach would not only make the synthesis greener and more sustainable but also facilitate a more efficient and cost-effective scale-up for potential industrial production. almacgroup.comcsic.es

Structure Reactivity Relationship Srr Studies of 4 Ethoxy 1h Indole 6 Carbaldehyde Derivatives

Electronic and Steric Effects of the Ethoxy and Carbaldehyde Groups on Reactivity

The reactivity of 4-Ethoxy-1H-indole-6-carbaldehyde is governed by the combined electronic and steric effects of its two key substituents.

Electronic Effects: The indole (B1671886) nucleus is inherently electron-rich, but this density is not uniform and is heavily modulated by substituents. chim.it

4-Ethoxy Group: The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This effect is significantly stronger than the electron-withdrawing inductive effect (-I effect) of the oxygen's electronegativity. The net result is a strong activation of the benzene (B151609) ring, particularly at the positions ortho and para to the substituent (C5 and C7).

6-Carbaldehyde Group: The aldehyde group is a classic electron-withdrawing group. It exerts both a strong -I effect (due to the electronegative oxygen) and a powerful -R effect, pulling electron density out of the ring and into the carbonyl group. This deactivates the ring towards electrophilic attack.

The combination of a strong activator at C4 and a deactivator at C6 creates a "push-pull" system. This polarization enhances the nucleophilicity of certain positions (like C5 and C7, activated by the ethoxy group) while diminishing it at others.

Steric Effects: Steric hindrance refers to the non-bonding interactions that influence reaction rates and regioselectivity.

The ethoxy group at C4, while not excessively large, can exert some steric hindrance, potentially impeding the approach of bulky reagents to the adjacent C5 position.

The carbaldehyde group at C6 can similarly influence the accessibility of the neighboring C5 and C7 positions.

An interplay of steric and electronic effects is often observed in the reactions of substituted aromatics. researchgate.net For example, while the ethoxy group electronically activates the C5 and C7 positions, a bulky electrophile might preferentially attack the less-hindered C7 position.

Correlation of Spectroscopic Data with Chemical Reactivity

Spectroscopic techniques provide invaluable insights into the electronic structure of molecules, which can be directly correlated with their chemical reactivity. The absorption and fluorescence spectra of indole derivatives are particularly sensitive to substitution patterns. nih.gov

The electronic spectrum of indole is characterized by two low-energy absorption bands, designated as ¹Lₐ and ¹Lₑ. nih.gov The relative energies of these states are highly dependent on the electronic nature of substituents and the polarity of the solvent. nih.gov

Influence of Substituents: Electron-donating groups like alkoxy groups and electron-withdrawing groups like aldehydes on the benzene ring of indole can lift the degeneracy of the ¹Lₐ and ¹Lₑ transitions. nih.gov The ethoxy group at C4 would be expected to cause a red-shift (bathochromic shift) in the absorption spectrum, indicating a reduction in the energy gap between the ground and excited states. The carbaldehyde group would also influence these transitions.

Correlation with Reactivity: A smaller energy gap, as observed by a red-shifted absorption maximum, often correlates with higher reactivity in certain photochemical or electrochemical reactions. rsc.org Furthermore, the solvent sensitivity of the fluorescence spectrum (solvatochromism) can reveal information about the change in dipole moment upon excitation. nih.gov A large change in dipole moment suggests a significant charge transfer character in the excited state, a feature that can be harnessed in designing materials for non-linear optics or as fluorescent probes. rsc.org For example, studies on other substituted indoles have shown that a highly dipolar excited state can be achieved with appropriate donor-acceptor substitutions. rsc.org

Table 2: Expected Spectroscopic Properties of Substituted Indoles

| Substituent Type | Effect on ¹Lₐ/¹Lₑ Degeneracy | Expected Absorption Shift | Correlation with Reactivity |

| Electron-Donating (e.g., -OEt) | Lifts degeneracy | Red-shift (lower energy) | May indicate higher reactivity, smaller HOMO-LUMO gap |

| Electron-Withdrawing (e.g., -CHO) | Lifts degeneracy | Can be complex (red or blue shift) | Indicates significant perturbation of electronic structure |

This table is based on general findings for substituted indoles as reported in spectroscopic surveys. nih.govnih.gov

Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools for dissecting the structure-reactivity relationships of complex molecules. Theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the calculation of various molecular properties that correlate with chemical reactivity.

Molecular Orbitals and Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a general indicator of chemical stability; a smaller gap often implies higher reactivity. rsc.org For 4-Ethoxy-1H-indole-6-carbaldehyde, the electron-donating ethoxy group would raise the HOMO energy, while the electron-withdrawing aldehyde group would lower the LUMO energy, collectively reducing the HOMO-LUMO gap compared to unsubstituted indole.

Excited-State Dynamics: Theoretical investigations into the excited-state potential energy surfaces of indole-carboxaldehyde isomers have shown that the position of the aldehyde group is critical. researchgate.net These studies reveal that the photodissociation processes and relaxation pathways from excited states are strongly dependent on the substituent's location. For instance, the presence of an intramolecular hydrogen bond, which is not possible in the 6-carbaldehyde isomer, can open up fast, non-radiative decay channels that quench certain photochemical reactions. researchgate.net

Charge Distribution and Electrostatic Potential: Calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution. For 4-Ethoxy-1H-indole-6-carbaldehyde, the MEP would show high electron density (red regions) near the ethoxy group and the pyrrole (B145914) nitrogen, indicating sites susceptible to electrophilic attack. Conversely, it would show low electron density (blue regions) around the carbonyl oxygen of the aldehyde, a site for nucleophilic attack. This information is crucial for predicting the regioselectivity of various reactions.

Table 3: Theoretical Parameters and Their Correlation with Reactivity

| Theoretical Parameter | Definition | Implication for 4-Ethoxy-1H-indole-6-carbaldehyde |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy (due to -OEt) indicates increased nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy (due to -CHO) indicates increased electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap suggests higher polarizability and greater chemical reactivity. rsc.org |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. |

Future Research Directions and Emerging Paradigms in 4 Ethoxy 1h Indole 6 Carbaldehyde Chemistry

Exploration of Novel Synthetic Pathways and Late-Stage Functionalization

The development of efficient and novel synthetic routes to 4-ethoxy-1H-indole-6-carbaldehyde and its analogues is paramount for expanding their accessibility and utility. While classical indole (B1671886) syntheses exist, future research will likely focus on more atom-economical and environmentally benign methodologies. This includes the exploration of one-pot reactions and catalytic C-H functionalization strategies. samipubco.comresearchgate.net Late-stage functionalization, a technique that introduces chemical modifications at a late step in a synthetic sequence, holds immense promise for rapidly diversifying the 4-ethoxy-1H-indole-6-carbaldehyde core. This approach allows for the efficient generation of a library of derivatives with varied electronic and steric properties, which is crucial for screening for desired biological activities or material properties.

Integration into Multi-Component Reactions for Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful tool for building molecular complexity from simple precursors. nih.gov The aldehyde functionality of 4-ethoxy-1H-indole-6-carbaldehyde makes it an ideal candidate for participation in various MCRs. Future research will likely explore its integration into known MCRs, such as the Ugi and Passerini reactions, as well as the development of novel MCRs specifically designed around this indole scaffold. rsc.org This strategy will enable the rapid and efficient synthesis of diverse and complex heterocyclic systems containing the 4-ethoxy-1H-indole-6-carbaldehyde motif, which would be challenging to access through traditional multi-step syntheses. nih.govrsc.org The resulting complex molecules could possess unique biological activities or material properties. nih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of processes involving 4-ethoxy-1H-indole-6-carbaldehyde, the application of advanced in situ characterization techniques is essential. spectroscopyonline.com Techniques such as in situ NMR, FT-IR, and Raman spectroscopy can provide real-time information about the formation of intermediates and products, helping to optimize reaction conditions and elucidate reaction pathways. spectroscopyonline.com For instance, monitoring the progress of a reaction can help determine the optimal reaction time and temperature, leading to higher yields and purities. spectroscopyonline.com This detailed understanding is crucial for the rational design of more efficient and selective synthetic methods.

Theoretical Predictions for Untapped Reactivity and Material Applications

Computational chemistry and theoretical predictions will play an increasingly important role in guiding the future exploration of 4-ethoxy-1H-indole-6-carbaldehyde chemistry. Density functional theory (DFT) calculations can be employed to predict the reactivity of different sites on the indole ring, identify the most likely reaction pathways, and estimate the electronic and optical properties of novel derivatives. This predictive power can help to prioritize synthetic targets and screen for promising candidates for various material applications, such as organic electronics or sensor technology, before committing to extensive experimental work.

Interdisciplinary Approaches in Chemical Synthesis and Advanced Materials Science

The full potential of 4-ethoxy-1H-indole-6-carbaldehyde and its derivatives can only be realized through interdisciplinary collaboration between chemists, materials scientists, physicists, and biologists. ox.ac.uknih.govmdpi.comtechniques-ingenieur.frbattelle.org The synthesis of novel materials based on this indole scaffold requires a deep understanding of both chemical synthesis and materials characterization. ox.ac.ukbattelle.org For instance, chemists can design and synthesize new derivatives with tailored electronic properties, which can then be fabricated into devices and tested by materials scientists and physicists. ox.ac.uk This synergistic approach is essential for the development of next-generation organic electronic devices, sensors, and other advanced materials with enhanced performance and functionality. battelle.org

Q & A

Basic: What are the recommended synthetic routes for 4-Ethoxy-1H-indole-6-carbaldehyde?

The synthesis typically involves formylation and ethoxylation of indole precursors. A common approach involves:

- Formylation : Use of POCl₃ and DMF (Vilsmeier-Haack reaction) to introduce the aldehyde group at the 6-position of the indole ring .

- Ethoxylation : Substitution of a halogen or hydroxyl group at the 4-position using ethoxide (e.g., NaOEt) or alkylation with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by structural validation via NMR and HR-ESI-MS .

Advanced: How can reaction yield discrepancies in the synthesis of 4-Ethoxy-1H-indole-6-carbaldehyde be addressed?

Yield inconsistencies often arise from competing side reactions (e.g., over-oxidation or incomplete substitution). Methodological optimizations include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency at the 4-position .

- Temperature control : Maintaining reaction temperatures below 80°C prevents decomposition of the aldehyde group .

- Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve ethoxylation kinetics .

- In situ monitoring : TLC or HPLC-MS to track reaction progress and identify intermediates .

Basic: What spectroscopic techniques are critical for confirming the structure of 4-Ethoxy-1H-indole-6-carbaldehyde?

- ¹H/¹³C-NMR : Key signals include:

- Aldehyde proton at δ ~10.0 ppm (¹H-NMR).

- Ethoxy group: δ ~1.4 ppm (triplet, CH₃) and δ ~4.1 ppm (quartet, CH₂) .

- HR-ESI-MS : Exact mass confirmation (theoretical [M+H]⁺ for C₁₁H₁₁NO₂: 197.08) .

- FT-IR : Stretching vibrations for aldehyde (C=O at ~1680 cm⁻¹) and ethoxy (C-O at ~1250 cm⁻¹) .

Advanced: How can computational methods aid in predicting the reactivity of 4-Ethoxy-1H-indole-6-carbaldehyde?

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to guide functionalization at the 3-position or ethoxy group .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes in indole-based pathways) to prioritize experimental assays .

- Solvent modeling : COSMO-RS simulations to optimize solubility and reaction conditions .

Basic: What are the primary research applications of 4-Ethoxy-1H-indole-6-carbaldehyde?

- Pharmaceutical intermediates : Serve as a scaffold for synthesizing indole-based kinase inhibitors or antimicrobial agents via Schiff base formation .

- Material science : Functionalization into conductive polymers or fluorescent probes due to the electron-rich indole core .

- Catalysis : Ligand design for transition-metal complexes in asymmetric synthesis .

Advanced: How can conflicting biological activity data for indole derivatives be resolved?

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate specific vs. off-target effects .

- Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo studies .

- Structural analogs : Synthesize and test derivatives (e.g., 6-methoxy or 4-fluoro variants) to isolate the role of the ethoxy group .

Basic: What safety and handling protocols are essential for working with 4-Ethoxy-1H-indole-6-carbaldehyde?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (aldehyde groups are irritants) .

- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., POCl₃) .

- Storage : In airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation .

Advanced: What strategies improve the regioselectivity of functionalizing 4-Ethoxy-1H-indole-6-carbaldehyde?

- Directed ortho-metalation : Use of directing groups (e.g., -OMe, -NH₂) to control electrophilic substitution at specific positions .

- Protecting groups : Temporarily block the aldehyde with acetals to prevent unwanted reactions during ethoxy group modifications .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side pathways through rapid, controlled heating .

Basic: How is the purity of 4-Ethoxy-1H-indole-6-carbaldehyde validated?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- Melting point : Compare experimental values (literature mp ~160–165°C) to assess crystallinity .

- Elemental analysis : Match theoretical and observed C/H/N/O percentages .

Advanced: What are the challenges in scaling up the synthesis of 4-Ethoxy-1H-indole-6-carbaldehyde?

- Exothermic reactions : Mitigate using controlled addition of reagents (e.g., POCl₃) and cooling systems .

- Solvent recovery : Implement distillation or membrane filtration to recycle DMF/DMSO .

- Crystallization optimization : Seed crystal techniques to improve yield and particle size uniformity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.